
N-(Cyclopropylmethyl)-3-bromobenzylamine
概要
説明
“N-(Cyclopropylmethyl)-3-bromobenzylamine” is a compound that contains a benzylamine group, which is an amine group (-NH2) attached to a benzene ring, a bromine atom attached to the third carbon of the benzene ring, and a cyclopropylmethyl group attached to the nitrogen of the amine .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropylmethylamine with a 3-bromobenzyl halide . The exact conditions and reagents would depend on the specific synthesis route chosen.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromine atom attached to one carbon and an amine group attached to another. The amine group would be further substituted with a cyclopropylmethyl group .
科学的研究の応用
Synthesis and Applications in Chemistry :
- N-(Cyclopropylmethyl)-3-bromobenzylamine is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the facile synthesis of 1,4-benzodiazepin-3-ones, achieved through CuI-catalyzed coupling with α-amino acids and subsequent condensative cyclization (Wang, Jiang, Gao, & Ma, 2009).
- The compound is also involved in the synthesis of certain N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates, contributing to the understanding of narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).
Pharmacological Research :
- In pharmacological research, derivatives of this compound are studied for their potential protective effects against cardiac arrhythmias induced by sympathomimetic amines (Fawaz, 1951).
Biomedical Applications :
- Research into the inhibition of carbonic anhydrase enzyme by cyclopropylcarboxylic acids and esters incorporating bromophenol moieties shows potential biomedical applications. Such compounds, including derivatives of this compound, are effective inhibitors of carbonic anhydrase isoenzymes, which are significant in various physiological processes (Boztaş et al., 2015).
Neuroscience and Neurotoxin Research :
- This compound derivatives are also significant in neuroscience research, specifically in the study of neurotoxins affecting neuronal noradrenaline. Tritium-labeled derivatives have been prepared for detailed study in this field (Sahlberg & Gawell, 1985).
Organic Synthesis and Catalysis :
- The compound is integral in the synthesis of dibenzylformamide derivatives, demonstrating its utility in organic synthesis and catalysis. Research in this area explores the creation of various mono- and disubstituted dialkylcyclopropylamines, expanding the scope of cyclopropylamine chemistry (Meijere et al., 2002).
Metabolism and Pharmacokinetics :
- Studies on the metabolic profile and pharmacokinetics of N-benzylphenethylamines, which include derivatives of this compound, contribute to the understanding of novel psychoactive substances. This research is crucial for both diagnostic and therapeutic applications (Šuláková et al., 2021).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors, such as the µ opioid peptide (mop) receptor . The MOP receptor is a G protein-coupled receptor that mediates the pharmacological actions of opioid analgesics .
Mode of Action
For instance, N-allyl and N-cyclopropylmethyl analogues of oxymorphone are known to act as opioid antagonists, used for the treatment of opioid-induced respiratory depression and overdose .
Biochemical Pathways
Cyclopropane, a structural motif present in this compound, is known to be involved in various biosynthetic pathways . These pathways can be grouped into two major types based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism, primarily to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Similar compounds have been found to have potent agonism and antinociceptive efficacy, indicating their potential as pain relievers .
Action Environment
It’s known that the environmental impact of nitro compounds can be influenced by their hydrophobic and hydrophilic characteristics, as well as the presence of certain molecular fragments .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(Cyclopropylmethyl)-3-bromobenzylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s stability and reactivity in various biochemical pathways. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of poly (ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival . This modulation can lead to changes in gene expression and impact cellular metabolism, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates . This process involves a Cα-H hydroxylation on the N-substituent, followed by the decomposition of the resulting complex. These interactions can result in enzyme inhibition or activation, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to a decrease in its efficacy over time . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced DNA repair and cell survival. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These metabolic reactions can lead to the formation of active or toxic metabolites, influencing the compound’s pharmacological activity and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for the compound’s activity and function in different cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and Golgi apparatus . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAYRIHECZZUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



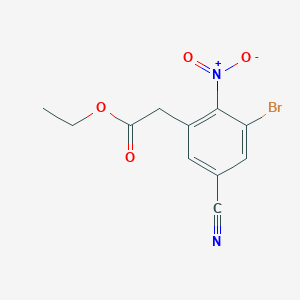
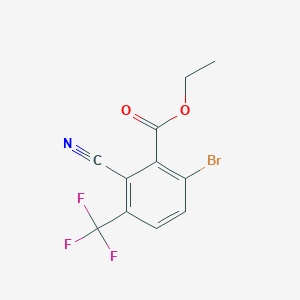
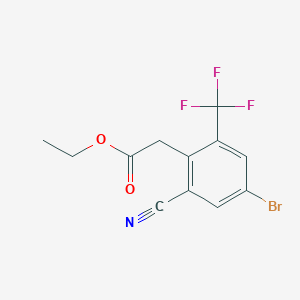
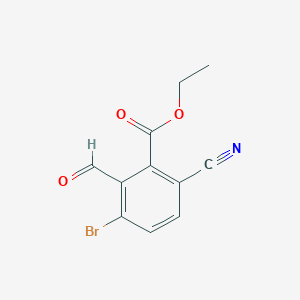

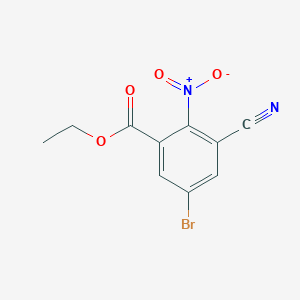
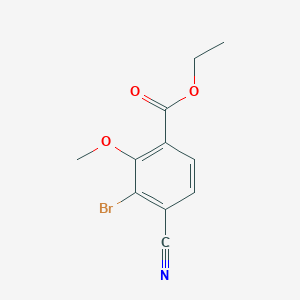
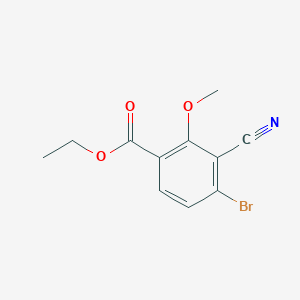

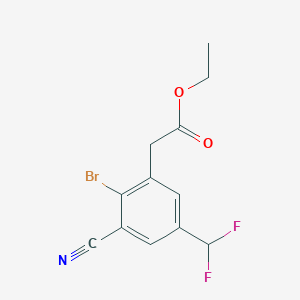
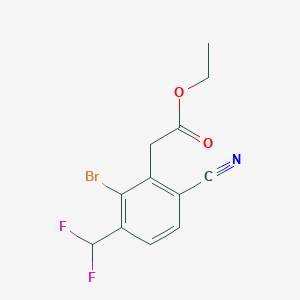
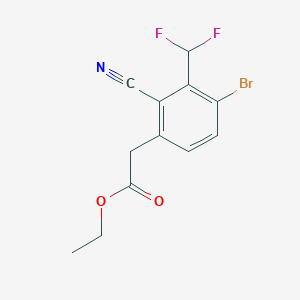
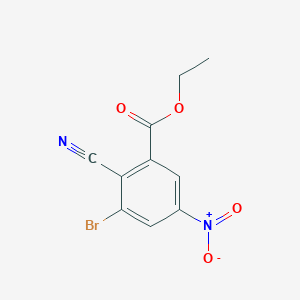
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)